8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-18-17(15-7-3-1-4-8-15)20-19(21-18)11-13-22(14-12-19)26(24,25)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUINGUEVPETFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves the coupling of benzenesulfonyl azides with proline derivatives. This reaction is often mediated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a solvent like 1,2-dichloroethane (DCE). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The phenyl and benzenesulfonyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate with antibacterial, antitumor, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The spiro structure allows for unique binding interactions, making it a valuable compound for drug development and biochemical studies .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural analogs, their substituents, molecular properties, and observed or inferred biological activities:
Pharmacological and Functional Insights
Sulfonyl Group Impact :
The benzenesulfonyl moiety is critical for receptor interactions. For example, 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-... (CAS 1189905-32-5) shows enhanced metabolic stability due to steric hindrance from the tert-butyl group, a feature advantageous for CNS-targeted drugs . Conversely, the acetyl group in 8-((4-acetylphenyl)sulfonyl)-3-phenyl-... may increase susceptibility to hydrolysis, limiting its half-life .Aromatic Substitutions :
Fluorine at the 3-position (CAS 1216551-93-7) enhances binding affinity through electron-withdrawing effects, as seen in other fluorinated pharmaceuticals . The 4-methoxyphenyl group in CAS 1190002-40-4 improves solubility but may reduce blood-brain barrier penetration due to increased polarity .- Core Scaffold Versatility: The spiroazaspiro[4.5]decane system is adaptable to diverse applications. For instance, Ro 65-6570 (a structurally distinct analog) acts as a nociceptin/orphanin FQ peptide (NOP) receptor agonist , while spirotetramat derivatives are used as insecticides .
Trends and Implications
Electronic Effects :
Electron-withdrawing groups (Cl, F) improve receptor binding, while electron-donating groups (MeO) modulate solubility and metabolism.
Metabolic Stability :
Steric hindrance from substituents like tert-butyl or halogen atoms can protect against enzymatic degradation.
Biological Activity
8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound recognized for its unique structural features, including a spirocyclic framework and triazole components. This compound belongs to the class of triazaspirodecane derivatives, which have shown potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₄O₂S. Its structure contributes to its reactivity and interaction with biological macromolecules.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Structural Framework | Spirocyclic with triazole components |
| Key Functional Groups | Benzenesulfonyl, phenyl |
Potential Targets and Mechanisms
The compound's structural features suggest potential interactions with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes similar to other benzenesulfonamide derivatives known for their activity against indoleamine 2,3-dioxygenase (IDO) and other targets .
- Cellular Interactions : Preliminary studies indicate the need for further exploration into how this compound interacts with cellular mechanisms and pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | C₁₃H₁₇N₃O | Lacks sulfonyl group; simpler structure |
| 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | C₂₀H₂₁N₃O₂ | Contains a benzyl group instead of sulfonyl |
| 2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | C₁₅H₁₈N₄O | Features an isopropyl group; different steric properties |
This comparative analysis highlights the distinct functional groups and potential reactivity profiles of each compound.
Research Findings and Case Studies
While specific case studies on this compound are scarce, related research on phenyl benzenesulfonylhydrazides has shown significant inhibitory effects on IDO with IC50 values in the nanomolar range . Such findings suggest that derivatives of benzenesulfonamide may share similar enzyme-inhibitory properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Optimizing reaction time (e.g., 4–16 hours) and stoichiometry (e.g., 1:1 molar ratio) is critical. Purification via column chromatography using dichloromethane/methanol (9:1) is recommended for isolating the spirocyclic product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity analysis, reverse-phase HPLC with Chromolith or Purospher® columns ensures high resolution . Solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol) is recommended for isolating the compound from complex matrices .
Q. How is biological activity screening designed for this compound, particularly in enzyme inhibition studies?
- Methodological Answer : Standard protocols involve testing against target enzymes (e.g., Pfmrk inhibitors) using competitive binding assays. Cell permeability is assessed via Caco-2 monolayer models, with LC-MS/MS quantification to determine intracellular concentrations . Dose-response curves (IC₅₀ values) should be validated with triplicate experiments and negative controls.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous spirocyclic compounds?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurities. Cross-validate results using orthogonal methods:
- Example : Compare enzyme inhibition data with crystallographic structures (e.g., X-ray diffraction of ligand-protein complexes) to confirm binding modes .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) .
Q. What experimental designs are optimal for studying environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Step 1 : Determine physicochemical properties (logP, pKa) via shake-flask or HPLC methods.
- Step 2 : Simulate abiotic degradation using UV irradiation or hydrolysis (pH 2–12) with LC-MS/MS monitoring.
- Step 3 : Assess biotic degradation in activated sludge models (OECD 301F protocol) with isotope-labeled analogs for tracking.
Q. How can synthetic yields be improved while minimizing byproducts in large-scale reactions?
- Methodological Answer :
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Solvent Optimization : Replace ethanol with dimethylacetamide (DMAc) to enhance solubility of intermediates .
- Byproduct Analysis : Use UPLC-QTOF-MS to identify and quantify impurities, followed by mechanistic studies (e.g., DFT calculations) to suppress side reactions .
Q. What strategies are recommended for resolving crystallographic ambiguities in spirocyclic structures?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution X-ray diffraction (≤1.0 Å) to resolve torsional angles in the spiro center .
- Refinement : Apply SHELXL with restraints on anisotropic displacement parameters for sulfonyl and phenyl groups.
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
